8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]
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Overview
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spirocyclic compounds, which are known for their rigidity and three-dimensional architecture. These structural features often impart unique chemical and biological properties, making them of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable bicyclic precursor with an azetidine derivative under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of novel polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane]
- 2-Azabicyclo[3.2.1]octane
- 8-oxa-3-azabicyclo[3.2.1]octane
Uniqueness
8-Azaspiro[bicyclo[3.2.1]octane-3,3’-oxetane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,3'-oxetane] |
InChI |
InChI=1S/C9H15NO/c1-2-8-4-9(5-11-6-9)3-7(1)10-8/h7-8,10H,1-6H2 |
InChI Key |
DLRHOQNOTZGKCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CC1N2)COC3 |
Origin of Product |
United States |
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